Ethylmagnesium chloride
Description
Significance of Grignard Reagents in Modern Organic Synthesis
Grignard reagents, a class of organomagnesium compounds with the general formula R-Mg-X (where R is an organic group and X is a halogen), are a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com Their paramount significance lies in their exceptional ability to form new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules from simpler starting materials. numberanalytics.comtutorchase.commt.com This capability has revolutionized the field of organic chemistry, providing a versatile and straightforward method for a task that was previously challenging. numberanalytics.comtutorchase.com
Discovered by French chemist Victor Grignard in 1900, these reagents have become indispensable tools for chemists. ebsco.comtcichemicals.com The high reactivity of Grignard reagents stems from the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it a potent nucleophile. numberanalytics.commt.com This nucleophilicity allows them to react with a wide array of electrophiles, including aldehydes, ketones, esters, and nitriles, to form a diverse range of products such as alcohols and ketones. mt.comebsco.com
Despite being over a century old, Grignard reagents continue to be widely used in both academic research and industrial applications for the synthesis of pharmaceuticals, agrochemicals, and various materials. numberanalytics.com Their versatility, combined with the relative ease of their preparation and use, ensures their enduring importance in the landscape of synthetic organic chemistry. tutorchase.com
Historical Development and Milestones in Organomagnesium Chemistry
The journey of organometallic chemistry began in the 18th century, but it was the turn of the 20th century that marked a pivotal moment with the discovery of organomagnesium halides. libretexts.orgslideshare.net In 1900, Victor Grignard, a French chemist, found that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. numberanalytics.comtcichemicals.com This discovery, now famously known as the Grignard reagent, was a groundbreaking achievement.
The significance of Grignard's work was quickly recognized, as it provided a novel and effective method for creating carbon-carbon bonds. libretexts.org This breakthrough was so impactful that Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery, highlighting the profound influence his work had on the advancement of organic chemistry. ebsco.comwikipedia.org
Prior to Grignard's discovery, early developments in organometallic chemistry included the synthesis of cacodyl (B8556844) by Louis Claude Cadet de Gassicourt in 1760 and the discovery of diethylzinc (B1219324) by Edward Frankland. libretexts.orgwikipedia.org However, the accessibility and broad applicability of Grignard reagents set them apart and propelled organomagnesium chemistry to the forefront of synthetic organic chemistry. The discovery of ferrocene (B1249389) in 1951, synthesized by reacting a cyclopentadienyl (B1206354) magnesium bromide with ferric chloride, further solidified the importance of organomagnesium compounds and is often credited with establishing organometallic chemistry as an independent field. libretexts.org
Overview of Ethylmagnesium Chloride's Role in Synthetic Methodologies
This compound (C₂H₅MgCl) is a prominent member of the Grignard reagent family and serves as a valuable tool in a multitude of synthetic methodologies. smolecule.com Its primary role is as a source of the ethyl nucleophile, which is crucial for the formation of new carbon-carbon bonds. smolecule.com This reactivity allows for the introduction of an ethyl group into a wide range of organic molecules. smolecule.com
A key application of this compound is in the Grignard reaction, where it reacts with carbonyl compounds such as aldehydes and ketones. These reactions are fundamental for the synthesis of secondary and tertiary alcohols, respectively. mt.comsmolecule.com It is also instrumental in the synthesis of other organometallic compounds through transmetalation reactions with various metal halides. wikipedia.orgsmolecule.com
Furthermore, this compound is utilized in more specialized applications. For instance, it is employed in the ethylcarboxylation of alkenes, a reaction catalyzed by Cp₂ZrCl₂ that uses carbon dioxide to produce carboxylic acids. sigmaaldrich.com It also serves as a precursor for the generation of cyclobutylmagnesium carbenoids. smolecule.comsigmaaldrich.com In some contexts, when combined with zinc chloride, it can enhance alkylation reactions and facilitate the addition to imines. fscichem.com The balance between its reactivity and stability makes this compound a versatile and frequently used reagent in organic synthesis. smolecule.com
Scope and Objectives of Contemporary Research on this compound
Contemporary research on this compound continues to explore and expand its synthetic utility, focusing on developing more efficient, selective, and sustainable chemical processes. A significant area of investigation involves its use in catalysis. For example, research has demonstrated its application as a precursor for catalysts used in the carboxylation of alkenes with carbon dioxide, pointing towards more environmentally friendly chemical transformations. smolecule.com
Another objective of current research is to refine the reaction conditions and improve the performance of reactions involving this compound. This includes the development of continuous flow "flash chemistry" methods for the generation and utilization of highly unstable organomagnesium intermediates, which can lead to higher yields and better selectivity in a fraction of the time compared to traditional batch processes. nih.gov
Researchers are also exploring the nuanced reactivity of this compound, such as its role as a non-nucleophilic base in certain reactions. For instance, studies have investigated the use of Grignard reagents like mthis compound to deprotonate substrates, enabling subsequent reactions. universityofgalway.ie The structural properties of this compound in solution, such as the Schlenk equilibrium and the formation of dimeric structures, are also subjects of ongoing study to better understand and control its reactivity. tcichemicals.comresearchgate.net Furthermore, its application in polymerization, for example as an initiator for the polymerization of ε-caprolactone, is an active area of research. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
magnesium;ethane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXQARVHOPWFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883839 | |
| Record name | Magnesium, chloroethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-64-3 | |
| Record name | Magnesium, chloroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloroethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, chloroethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroethylmagnesium | |
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Fundamental Mechanistic Insights into Ethylmagnesium Chloride Reactivity
Reaction Mechanisms of Grignard Reagents with Electrophiles
The reaction of ethylmagnesium chloride with electrophilic substrates, particularly carbonyl compounds, can proceed through distinct mechanistic pathways. The predominant pathway is influenced by the structure of both the Grignard reagent and the electrophile, as well as the reaction conditions.
The most common reaction mechanism for this compound is the polar, or nucleophilic addition, pathway. organicchemistrytutorials.comchemistrysteps.com In this process, the carbon atom of the ethyl group, which is covalently bonded to the electropositive magnesium atom, carries a partial negative charge and acts as a potent nucleophile. organicchemistrytutorials.commasterorganicchemistry.com The reaction with an electrophile, such as the carbonyl carbon of an aldehyde or ketone, proceeds via a concerted, four-centered transition state. nih.govacs.org
The mechanism involves the following key steps:
Coordination: The magnesium atom of the this compound acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: The nucleophilic ethyl group attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. chemistrysteps.comlibretexts.org
Intermediate Formation: This attack breaks the carbonyl π-bond, resulting in the formation of a magnesium alkoxide intermediate. chemistrysteps.com
Protonation: Subsequent workup with a protic acid neutralizes the alkoxide to yield the final alcohol product. libretexts.org
This polar mechanism is generally favored in reactions with simple aldehydes and ketones. nih.gov Computational studies suggest that the reaction can be promoted by various organomagnesium species coexisting in solution, with both mononuclear and dinuclear complexes exhibiting similar activation energies for the nucleophilic reaction. acs.org
An alternative to the polar mechanism is the Single Electron Transfer (SET) process. nih.gov This pathway involves the homolytic cleavage of the carbon-magnesium bond and is characterized by the transfer of a single electron from the Grignard reagent to the electrophile. acs.org This generates a radical anion from the electrophile and an ethyl radical. The recombination of these radical species then leads to the final product. nih.gov
The SET mechanism is more likely to occur under specific conditions:
Substrate Structure: Electrophiles with low reduction potentials, such as aromatic ketones (e.g., benzophenone), are more susceptible to accepting an electron, thus favoring the SET pathway. acs.orgnih.gov
Steric Hindrance: When the alkyl group of the Grignard reagent or the electrophile is sterically bulky, the direct nucleophilic attack (polar mechanism) can be hindered, making the SET process more competitive. nih.gov
Evidence for the SET mechanism is often sought using radical clock experiments. nih.gov However, studies have shown that for most reactions involving Grignard reagents with aldehydes and alkyl ketones, there is no evidence for SET, suggesting that the polar nucleophilic addition is the dominant pathway. nih.gov The competition between the two pathways is a critical factor, with recent findings indicating a clear preference for nucleophilic addition with aliphatic aldehydes. acs.org
When a reaction can yield more than one product, the distribution of these products can be governed by either kinetic or thermodynamic control. dalalinstitute.com
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest. This is known as the kinetic product , and it is formed via the pathway with the lowest activation energy. dalalinstitute.comlibretexts.org In the context of additions to conjugated systems, such as α,β-unsaturated ketones, the 1,2-addition product is often the kinetic product due to the proximity of the counterion in an ion-pair mechanism following the initial electrophilic attack. libretexts.org
Thermodynamic Control: At higher temperatures or longer reaction times, the reaction becomes reversible. Under these conditions, the system reaches equilibrium, and the major product is the most stable one. This is the thermodynamic product . dalalinstitute.comlibretexts.org For conjugated systems, the 1,4-addition product is typically more stable and is therefore the thermodynamic product. libretexts.org
The choice of reaction conditions, particularly temperature, can thus be used to selectively favor the formation of either the kinetic or the thermodynamic product. illinois.edu
| Control Type | Favored Conditions | Determining Factor | Resulting Product |
| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Lower Activation Energy) | The product that forms fastest. |
| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Lower Gibbs Free Energy) | The most stable product. |
The Schlenk Equilibrium and its Impact on Reactivity
In solution, the structure of this compound is not simply the monomeric "EtMgCl." Instead, it exists as a complex mixture of species governed by the Schlenk equilibrium, a chemical equilibrium named after its discoverer, Wilhelm Schlenk. wikipedia.orgtcichemicals.com
The equilibrium is represented as: 2 RMgX ⇌ MgX₂ + R₂Mg wikipedia.orgadichemistry.com
For this compound, this translates to: 2 EtMgCl ⇌ MgCl₂ + Et₂Mg
Grignard reagents are known to form various aggregates in solution, including monomers, dimers, and higher oligomers, especially at high concentrations. wikipedia.org The nature of these aggregates is dependent on the specific Grignard reagent and the solvent.
Monomers: In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), Grignard reagents are more likely to exist as solvated monomers. acs.org
Dimers and Oligomers: In less coordinating solvents like diethyl ether, aggregation is more prevalent. Specifically, alkylmagnesium chlorides, including this compound, are known to exist predominantly as stable, halogen-bridged dimers in ether. wikipedia.orgacs.org Computational studies on mthis compound, a close analog, show that the reaction to form the equilibrium products proceeds through the formation of dinuclear species bridged by chlorine atoms. uio.noacs.org
The aggregation state is significant because different species in the Schlenk equilibrium can exhibit different reactivities. For instance, the dialkylmagnesium species (R₂Mg) is often found to be more reactive in certain reactions than the alkylmagnesium halide (RMgX). caltech.edu
The solvent is not merely a medium for the reaction but plays a direct and critical role in the Schlenk equilibrium by coordinating to the magnesium centers. uio.noacs.org Grignard reagents are typically described with the formula RMgX·(Solvent)₂, where the magnesium center is coordinated by solvent molecules. wikipedia.org
The nature of the solvent significantly influences the position of the equilibrium:
Tetrahydrofuran (THF): THF is a strong Lewis base and coordinates strongly to magnesium. This strong solvation favors the formation of the disproportionation products, shifting the Schlenk equilibrium to the right. Therefore, in THF, the predominant species are dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). acs.org
Diethyl Ether (Et₂O): Diethyl ether is a less effective coordinating solvent compared to THF. In ether, the equilibrium typically favors the alkylmagnesium halide (RMgX). acs.orgwikipedia.org
Dioxane: The addition of dioxane, which forms an insoluble complex with magnesium halides, can be used to drive the equilibrium completely to the right, yielding a solution of pure dialkylmagnesium. wikipedia.org
Computational studies have revealed that solvent dynamics are key to the ligand exchange process in the Schlenk equilibrium. Asymmetric solvation, where one magnesium atom in a dimer is more heavily solvated than the other, is necessary to promote the bond cleavage and ligand transfer that drives the equilibrium. acs.orguio.no
| Solvent | Coordinating Ability | Effect on Schlenk Equilibrium (2 EtMgCl ⇌ MgCl₂ + Et₂Mg) | Predominant Species |
| Diethyl Ether (Et₂O) | Moderate | Equilibrium favors the left side | EtMgCl (as dimers) acs.orgwikipedia.org |
| Tetrahydrofuran (THF) | Strong | Equilibrium favors the right side | Et₂Mg + MgCl₂ acs.org |
Stereoelectronic Effects and Transition State Geometries
The reactivity and reaction pathways of this compound are profoundly influenced by stereoelectronic effects, which manifest in the geometries of the transition states.
Four-Centered Transition State Models
Computational studies have provided strong evidence for the prevalence of four-centered transition states in the nucleophilic addition reactions of Grignard reagents to carbonyl compounds. nih.govacs.orgdtu.dk This model involves a concerted, polar mechanism where the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, while the ethyl group's carbanionic carbon attacks the carbonyl carbon. nih.govacs.org
This can be visualized as a cyclic arrangement in the transition state involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the ethyl group. acs.orgdtu.dk DFT calculations on model systems, such as the reaction of mthis compound with formaldehyde, indicate that this four-centered interaction facilitates the formation of the new carbon-carbon bond. nih.govacs.org The reaction proceeds through the formation of strong O-Mg and C-C bonds in a concerted fashion. nih.gov
Studies have shown that dinuclear Grignard species are often more reactive than mononuclear ones. nih.govacs.org In these cases, the transition state still involves a four-centered interaction, but the carbonyl compound coordinates to one magnesium atom in a dimeric Grignard reagent, while the nucleophilic alkyl group is delivered from the adjacent magnesium atom. nih.govacs.org This model aligns with the known aggregated nature of Grignard reagents in solution. nih.gov While six-centered transition states have also been proposed, particularly for binuclear organomagnesates, the four-centered model is widely accepted for standard Grignard additions to carbonyls. acs.org
Influence of Steric and Electronic Factors on Reaction Course
Both steric and electronic factors play a critical role in determining the outcome of reactions involving this compound.
Electronic Effects: The nucleophilicity of the Grignard reagent is influenced by the electronic properties of the organic group and the halogen. Electron-donating groups on the organic residue increase the nucleophilicity. numberanalytics.com The reactivity of the substrate is also crucial. Substrates with low-lying π*(CO) orbitals are more susceptible to radical pathways (single-electron transfer, SET) as opposed to the polar, nucleophilic pathway. acs.org The balance between the polar and SET mechanisms is dictated by the electronic properties of both the Grignard reagent and the substrate. nih.govacs.org
Steric Effects: Steric hindrance from bulky alkyl groups on either the Grignard reagent or the substrate can significantly influence the reaction rate and pathway. numberanalytics.comresearchgate.net Increased steric bulk can slow down the reaction rate. numberanalytics.comkirj.ee In cases of significant steric hindrance, the concerted four-centered C-C bond formation can be blocked. nih.govacs.org This can lead to the precedence of Mg-O bond formation, potentially favoring a stepwise SET mechanism involving a diradical intermediate. nih.govacs.org The steric environment also dictates the stereoselectivity of the addition to chiral ketones, where the nucleophile preferentially attacks the less hindered face of the carbonyl group. pearson.commsu.edu For instance, the steric demands of the alkyl group in alkylmagnesium chlorides have a discernible, albeit smaller than solvent or halogen effects, impact on the association of Grignard compounds. researchgate.net
The interplay of these factors is summarized in the table below:
| Factor | Influence on Reaction |
| Electronic (Grignard) | Electron-donating groups increase nucleophilicity. numberanalytics.com |
| Electronic (Substrate) | Electron-withdrawing groups on carbonyl increase electrophilicity; low reduction potential favors SET. acs.org |
| Steric (Grignard) | Bulky groups decrease reaction rate and can favor SET over polar mechanisms. numberanalytics.comnih.gov |
| Steric (Substrate) | Hindrance around the carbonyl group slows the reaction and can lead to side reactions like enolization or reduction. msu.edu |
Role of Auxiliary Species and Additives in Reaction Modulation
The reactivity of this compound can be significantly altered and enhanced by the addition of auxiliary species, such as metal halides and amine-based ligands.
Effects of Lithium Chloride and Other Metal Halides
The addition of lithium chloride (LiCl) to Grignard reagents, creating what is known as a "Turbo Grignard reagent," has a profound effect on their reactivity and solubility. chem-station.comvander-lingen.nl The presence of LiCl accelerates metal-halogen exchange reactions and allows for the preparation of functionalized Grignard reagents at lower temperatures. chem-station.comorganic-chemistry.org
Computational and experimental studies have provided insight into the role of LiCl. acs.orgnih.govchemistryviews.org Key effects include:
Breaking Aggregates: LiCl helps to break down the polymeric aggregates of Grignard reagents that are prevalent in solution, leading to the formation of more soluble and reactive monomeric or smaller aggregated species. vander-lingen.nlorganic-chemistry.org
Shifting the Schlenk Equilibrium: Ab initio molecular dynamics simulations show that LiCl has a high affinity for MgCl₂. acs.orgnih.gov This interaction sequesters MgCl₂ from the solution, thereby shifting the Schlenk equilibrium towards the formation of the more nucleophilic dialkylmagnesium species (MgEt₂). acs.orgnih.gov
Formation of 'ate' Complexes: The addition of LiCl increases the abundance of anionic 'ate' complexes (e.g., R₃Mg⁻Li⁺). chemistryviews.orgresearchgate.net These species are more electron-rich and significantly more nucleophilic than the neutral Grignard reagents, thus "turbo-charging" the reagent's reactivity. vander-lingen.nlchemistryviews.org
The interaction is synergistic; LiCl promotes a higher concentration of the highly reactive dialkylmagnesium while itself decomposing into smaller, more soluble, mixed Li-Mg-Cl clusters. nih.gov
Impact of Amine Additives (e.g., TMEDA, bis[2-(N,N-dimethylamino)ethyl] ether)
Chelating amines are powerful additives for modulating the reactivity and selectivity of Grignard reactions.
N,N,N',N'-tetramethylethylenediamine (TMEDA): TMEDA is widely used as an additive in iron-catalyzed cross-coupling reactions involving Grignard reagents. nih.govacs.org Its role can be complex and dependent on the specific reaction system. In some cases, TMEDA acts as a ligand to the metal catalyst, forming highly reactive and selective species and preventing the formation of less effective homoleptic "ate" species. nih.gov In other contexts, such as electrophilic amination, TMEDA is proposed to stabilize the reaction pathway and suppress side reactions. organic-chemistry.org The addition of tertiary amines can also influence the Schlenk equilibrium, with some studies noting the precipitation of magnesium halide, indicating a shift in the equilibrium. caltech.edu
bis[2-(N,N-dimethylamino)ethyl] ether: This tridentate ether-amine ligand has been shown to effectively moderate the reactivity of Grignard reagents. organic-chemistry.orgwisc.eduacs.org In the reaction of Grignard reagents with acid chlorides, the addition of this ligand allows for the selective formation of ketones in high yields, preventing the common side reaction of a second nucleophilic addition to the newly formed ketone. organic-chemistry.orgwisc.eduacs.org It is proposed that a tridentate complex forms between the Grignard reagent and the additive. organic-chemistry.orgnih.gov This complexation deactivates the Grignard reagent sufficiently to prevent it from attacking the product ketone, thereby enhancing the selectivity of the acylation reaction. nih.govorganic-chemistry.org
The effects of these amine additives are summarized below.
| Additive | Primary Role | Effect on Reactivity |
| TMEDA | Ligand/Stabilizer | Modulates catalyst activity in cross-coupling; suppresses side reactions. nih.govorganic-chemistry.org |
| bis[2-(N,N-dimethylamino)ethyl] ether | Chelating Ligand | Moderates (deactivates) reactivity, enabling selective reactions (e.g., ketone synthesis from acid chlorides). organic-chemistry.orgacs.orgorganic-chemistry.org |
Advanced Synthetic Applications of Ethylmagnesium Chloride
Carbon-Carbon Bond Formation Strategies
Ethylmagnesium chloride (CH₃CH₂MgCl), a prominent Grignard reagent, is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. Its utility stems from the nucleophilic character of the ethyl group, which readily attacks a wide range of electrophilic carbon centers.
Nucleophilic Addition to Carbonyl Substrates
The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic applications, providing reliable routes to various classes of alcohols and carboxylic acids. The polarized carbon-magnesium bond allows the ethyl group to act as a potent nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org
The addition of this compound to aldehydes and ketones is a classic and highly effective method for synthesizing secondary and tertiary alcohols, respectively. unacademy.com The reaction proceeds via a nucleophilic addition mechanism where the ethyl group attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during an acidic workup yields the final alcohol product. masterorganicchemistry.comrsc.org
With aldehydes (other than formaldehyde), this reaction provides a straightforward route to secondary alcohols. libretexts.orgpearson.com For instance, the reaction of this compound with acetaldehyde (B116499) yields 2-butanol.
Ketones react with this compound to form tertiary alcohols. libretexts.orgchemguide.co.uk A notable example is the synthesis of 3-phenyl-3-pentanol (B72055) from propiophenone. This method is particularly valuable for creating tertiary alcohols with different alkyl or aryl groups attached to the carbinol carbon. fscichem.com
Table 1: Synthesis of Alcohols from Aldehydes and Ketones using this compound
| Substrate | Product | Alcohol Class |
| Acetaldehyde | 2-Butanol | Secondary |
| Propanal | 3-Pentanol (B84944) | Secondary |
| Benzaldehyde | 1-Phenyl-1-propanol | Secondary |
| Acetone | 2-Methyl-2-butanol | Tertiary |
| Propiophenone | 3-Phenyl-3-pentanol | Tertiary |
| Cyclohexanone | 1-Ethylcyclohexanol | Tertiary |
The reaction of this compound with esters and acid chlorides is more complex than with aldehydes and ketones, as it typically involves a double addition. masterorganicchemistry.comyoutube.com The initial nucleophilic addition forms a tetrahedral intermediate which is unstable. uoanbar.edu.iq This intermediate collapses, expelling the leaving group (an alkoxide from an ester or a chloride from an acid chloride) to form a ketone. masterorganicchemistry.comuoanbar.edu.iq
This newly formed ketone is also reactive towards the Grignard reagent and quickly undergoes a second nucleophilic addition. masterorganicchemistry.comuoanbar.edu.iq The final product, after acidic workup, is a tertiary alcohol where two of the alkyl groups attached to the carbinol carbon are ethyl groups from the this compound. libretexts.orguoanbar.edu.iqyoutube.com For example, the reaction of ethyl acetate (B1210297) with two equivalents of this compound produces 3-ethyl-3-pentanol.
While the formation of tertiary alcohols is the usual outcome, it is possible to obtain ketones from the reaction of Grignard reagents with acid chlorides under specific, controlled conditions, such as using a less reactive Grignard reagent or employing special reaction setups to moderate reactivity. wisc.educhemistrysteps.com However, with a reactive reagent like this compound, the reaction generally proceeds to the tertiary alcohol. chemistrysteps.comallen.in
Table 2: Reaction of this compound with Esters and Acid Chlorides
| Substrate | Intermediate Ketone | Final Product (Tertiary Alcohol) |
| Ethyl acetate | 3-Pentanone | 3-Ethyl-3-pentanol |
| Methyl benzoate | Propiophenone | 3-Phenyl-3-pentanol |
| Acetyl chloride | Acetone | 2-Methyl-2-butanol |
| Benzoyl chloride | Propiophenone | 3-Phenyl-3-pentanol |
This compound reacts with carbon dioxide in a carboxylation reaction to produce carboxylic acids. smolecule.com This process is an excellent method for converting an alkyl halide (from which the Grignard is made) into a carboxylic acid with one additional carbon atom. transformationtutoring.comjove.com The reaction involves the nucleophilic attack of the ethyl group on the electrophilic carbon of carbon dioxide, which is often bubbled through the Grignard solution. chemguide.co.uk This addition forms a magnesium carboxylate salt (a halomagnesium carboxylate). libretexts.orglibretexts.org
Subsequent hydrolysis of this intermediate salt with a dilute acid, such as hydrochloric acid or sulfuric acid, protonates the carboxylate to yield the final carboxylic acid product. chemguide.co.ukjove.com When this compound is used, the product of this two-step sequence is propanoic acid. smolecule.com This method has been utilized in more complex syntheses, such as the zirconocene-catalyzed ethylcarboxylation of alkenes, where this compound and CO₂ are used to transform alkenes into their corresponding carboxylic acids. sigmaaldrich.comrsc.orgscientificlabs.co.ukrsc.org
Reactions with Heteroatom-Containing Electrophiles
Beyond carbonyl compounds, this compound can react with other electrophiles containing heteroatoms, such as epoxides, leading to the formation of new carbon-carbon bonds and functionalized molecules.
This compound readily reacts with epoxides (oxiranes) to open the strained three-membered ring. masterorganicchemistry.comnih.gov This reaction proceeds via a nucleophilic substitution (Sₙ2-type) mechanism. ucalgary.calibretexts.org The nucleophilic ethyl group attacks one of the carbon atoms of the epoxide ring, causing the carbon-oxygen bond to break and relieve the ring strain. masterorganicchemistry.comchemistrysteps.com
The regioselectivity of the attack is a key feature of this reaction. Under the basic conditions provided by the Grignard reagent, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring. ucalgary.calibretexts.orgorganicchemistrytutor.com This results in the formation of the more substituted alcohol after an acidic workup step, which protonates the resulting alkoxide. ucalgary.ca For example, the reaction of this compound with propylene (B89431) oxide (1,2-epoxypropane) results in the attack at the terminal carbon, yielding 3-pentanol after hydrolysis.
The stereochemistry of the reaction is also characteristic of an Sₙ2 mechanism, involving a backside attack that leads to an inversion of configuration at the carbon center being attacked. ucalgary.caorganicchemistrytutor.com
Table 3: Ring-Opening of Epoxides with this compound
| Epoxide Substrate | Site of Nucleophilic Attack | Product after Acidic Workup |
| Ethylene oxide | Either carbon | 1-Butanol |
| Propylene oxide | C1 (less substituted) | 3-Pentanol |
| Styrene (B11656) oxide | C2 (less substituted, benzylic) | 1-Phenyl-1-propanol |
Reactions with Imines and Nitriles
This compound, as a potent Grignard reagent, readily participates in nucleophilic addition reactions with the electrophilic carbon atoms of imines and nitriles. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, leading to the synthesis of amines and ketones, respectively.
Similarly, this compound adds across the C=N double bond of imines. This reaction results in the formation of a magnesium salt of a secondary amine. Protonation of this intermediate during workup furnishes the corresponding amine product. This provides a straightforward method for the synthesis of α-substituted amines. nih.gov
A more advanced application involves the use of ethylmagnesium bromide to dehydrochlorinate hydrazonoyl chlorides, generating transient nitrile imine–magnesium complexes in situ. thieme-connect.de These complexes can then undergo [3+2] cycloaddition reactions with dipolarophiles, such as methyl 2-(1-hydroxyalkyl)acrylates. The coordination between the magnesium atom of the complex and the hydroxyl group of the acrylate (B77674) promotes high syn-selectivity in the formation of the resulting dihydropyrazole products. thieme-connect.de
Metal-Catalyzed Cross-Coupling Reactions
This compound is a crucial coupling partner in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) and C(sp)–C(sp³) bonds. These reactions, often named after their developers (e.g., Kumada, Negishi), are cornerstones of modern synthetic chemistry due to their efficiency and functional group tolerance. nobelprize.org The choice of metal catalyst (palladium, copper, iron, nickel) is critical and dictates the scope and reactivity of the transformation.
Palladium-Catalyzed C(sp²)-C(sp³), C(sp)-C(sp³) Coupling
Palladium complexes are highly effective catalysts for the cross-coupling of Grignard reagents with organic halides and pseudohalides (Kumada-Tamao-Corriu coupling). While palladium catalysis was initially focused on aryl and vinyl halides, recent advancements have expanded its utility to include less reactive electrophiles like alkyl chlorides. organic-chemistry.org
In C(sp²)–C(sp³) coupling, this compound reacts with aryl or vinyl halides to form ethyl-substituted aromatic or olefinic compounds. The catalytic cycle generally involves oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org The use of specific ligands, such as bulky phosphines, is often essential to promote the desired reactivity and prevent side reactions like β-hydride elimination. For instance, palladium catalysts have been successfully used for coupling functionalized aryl chlorides with Grignard reagents. arkat-usa.org
A notable development is the palladium-catalyzed coupling of unactivated primary alkyl chlorides with Grignard reagents, a challenging C(sp³)–C(sp³) bond formation. A system using Pd(OAc)₂ with tricyclohexylphosphine (B42057) (PCy₃) as a ligand in solvents like N-methylpyrrolidinone (NMP) has proven effective, tolerating various functional groups such as esters, nitriles, and ethers. organic-chemistry.org
Copper-Catalyzed Cross-Coupling Variants
Copper catalysts offer a cost-effective and highly efficient alternative to palladium for certain cross-coupling reactions. They are particularly effective for coupling Grignard reagents with alkyl and allyl electrophiles. The mechanism often involves the formation of a copper ate-complex, [R-Cu-R]⁻ MgX⁺, which then reacts with the electrophile. gatech.edu
This compound has been utilized in copper-catalyzed cross-coupling reactions to form C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. For example, CuCl₂-catalyzed cross-coupling of tosylates derived from chiral alcohols with this compound has been employed in the synthesis of enantiomerically pure chiral alkanols. pnas.org This reaction proceeds smoothly to provide the ethylated products in good yields. pnas.org Copper(I) iodide is another commonly used catalyst, often in the presence of an additive like 1,3-butadiene, for the coupling of secondary alkyl iodides with alkyl Grignard reagents, including ethylmagnesium bromide. rsc.org
Hintermann and colleagues developed a general method for the copper-catalyzed cross-coupling of tertiary Grignard reagents with chloro-substituted heteroaryl electrophiles. researchgate.net While this study focused on tertiary reagents, it underscores the power of copper catalysis in C(sp²)–C(sp³) bond formation with challenging substrates.
Iron-Catalyzed Cross-Coupling
Iron catalysts have gained significant attention as an economical, non-toxic, and environmentally benign option for cross-coupling reactions. mdpi.comnih.gov Iron salts like Fe(acac)₃ are effective precatalysts for coupling Grignard reagents with a wide array of electrophiles, including aryl, vinyl, and alkyl halides. acgpubs.orgacs.org
The reaction of this compound with aryl chlorides, catalyzed by iron, provides a direct route to ethylarenes (C(sp²)–C(sp³) coupling). The mechanism is thought to involve the reduction of the iron(III) precatalyst by the Grignard reagent to form low-valent iron-ate complexes or iron clusters, which are the catalytically active species. acgpubs.orgacs.org The cycle proceeds through oxidative addition, reaction with the Grignard reagent, and reductive elimination. acgpubs.org The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methyl-2-pyrrolidinone (NMP) can significantly improve reaction yields and rates, often allowing the reactions to proceed at room temperature. acgpubs.org For example, the Fe(acac)₃-catalyzed coupling of methyl 4-chlorobenzoate (B1228818) with this compound in the presence of TMEDA and NMP affords methyl 4-ethylbenzoate (B1233868) in high yield. acgpubs.org
Recent studies have demonstrated the high selectivity of iron-catalyzed Kumada cross-couplings on substrates containing sensitive functional groups, such as the phenolic ester C(acyl)–O bond in aryl chlorobenzoates, which remain intact during the C(sp²)–C(sp³) coupling with this compound. mdpi.com
Table 1: Examples of Iron-Catalyzed Cross-Coupling with this compound
| Electrophile | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| Methyl 4-chlorobenzoate | Fe(acac)₃ (5) | TMEDA | THF/NMP | 25 | 0.5 | Methyl 4-ethylbenzoate | 91 | acgpubs.org |
| Phenyl 4-chlorobenzoate | Fe(acac)₃ (5) | DMI | THF | 0 | 0.17 | Phenyl 4-ethylbenzoate | 65 | mdpi.com |
| 4-Chlorophenyl methoxymethyl sulfone | Fe(acac)₃ (5) | DMI | THF | 0 | 0.17 | 4-Ethylphenyl methoxymethyl sulfone | 98 | nih.gov |
Nickel-Catalyzed Cross-Coupling
Nickel was one of the first metals used for catalyzing the cross-coupling of Grignard reagents and remains a powerful catalyst, especially for reactions involving less reactive electrophiles like aryl chlorides, fluorides, and ethers. nih.govorganic-chemistry.orgacs.org Nickel catalysts can operate through various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), leading to diverse reactivity. mdpi.comresearchgate.net
This compound is an effective partner in nickel-catalyzed C(sp²)–C(sp³) couplings. For instance, the coupling of an aryl phosphate (B84403) with this compound, catalyzed by a nickel complex, was used to synthesize a precursor for interleukin-1 inhibitors in 81% yield. nih.gov Nickel catalysts supported by specific phosphine (B1218219) ligands have shown high reactivity for the coupling of aryl fluorides and chlorides with Grignard reagents. This high reactivity is sometimes attributed to a synergistic effect between the nickel catalyst and the magnesium of the Grignard reagent, preorganized on the ligand. organic-chemistry.org Stereospecific Kumada coupling reactions of benzylic ethers using Ni(dppe)Cl₂ as the catalyst with various Grignard reagents, including this compound, have also been developed. acs.org
Table 2: Examples of Nickel-Catalyzed Cross-Coupling with this compound
| Electrophile | Catalyst (mol%) | Ligand | Solvent | Temp | Time | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 4-Fluoroanisole | NiCl₂(dppp) (1) | L1* | Dioxane | 100 °C | 16 h | 4-Ethylanisole | 98 | organic-chemistry.org |
| Aryl Phosphate | NiCl₂(dppf) | - | THF | Reflux | - | Alkylated Product | 81 | nih.gov |
| (S)-1-(Naphthalen-1-yl)ethyl methyl ether | Ni(dppe)Cl₂ (10) | - | Dioxane | 100 °C | 24 h | (S)-1-(Naphthalen-1-yl)propane | 90 | acs.org |
\L1 = 2-(di-o-tolylphosphino)phenyl ether*
Synthesis of Organometallic Precursors via Transmetalation
Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. This compound is a valuable starting material for the synthesis of other organometallic compounds via this pathway. wikipedia.org This process typically involves the reaction of EtMgCl with a salt of a different metal (M'Xn), resulting in the formation of a new organo-M' compound and magnesium halide.
A prominent application is the preparation of organozinc reagents. The reaction of this compound with zinc chloride (ZnCl₂) results in the formation of ethylzinc (B8376479) species. More synthetically useful is the in situ transmetalation of more complex Grignard reagents (ArMgX), prepared from an aryl halide and magnesium, with ZnCl₂. thieme-connect.com This generates a more functional-group-tolerant organozinc reagent that can then participate in subsequent reactions, such as copper- or palladium-catalyzed couplings. thieme-connect.com
This compound also undergoes transmetalation with other metal halides. For example:
Zirconium: Reaction with dicyclopentadienylzirconium dichloride (Cp₂ZrCl₂) leads to the formation of ethylzirconocene complexes, which have applications in carboalumination and other transformations. ethernet.edu.et
Cadmium: Treatment with cadmium chloride (CdCl₂) produces diethylcadmium (B3343991) (Et₂Cd), a reagent used in the synthesis of ketones from acid chlorides. wikipedia.org
Boron: The metathesis reaction between this compound and sodium borohydride (B1222165) (NaBH₄) has been explored for the synthesis of borohydride Grignard species like EtMgBH₄. acs.org
These transmetalation reactions significantly broaden the synthetic utility of the ethyl group derived from this compound, allowing it to be incorporated into molecules via the distinct reactivity profiles of other organometallic reagents.
Regioselective and Stereoselective Transformations
This compound, as a potent Grignard reagent, participates in a variety of chemical transformations where the control of selectivity is paramount. Its utility extends beyond simple nucleophilic additions to encompass sophisticated applications in which the regiochemical and stereochemical outcome of the reaction is precisely directed. This control is often achieved through the strategic use of catalysts, chiral auxiliaries, or inherent substrate features, enabling the synthesis of complex molecular architectures with high fidelity.
Regioselectivity in Grignard Additions
The regioselectivity of this compound additions is a critical consideration, particularly when the substrate possesses multiple electrophilic sites. A classic example is the reaction with α,β-unsaturated carbonyl compounds, which can undergo either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate (Michael) addition to the β-carbon. rug.nlrsc.orgwikipedia.org While simple Grignard reagents often favor 1,2-addition, the reaction pathway can be steered towards 1,4-addition, most commonly by the addition of a copper catalyst. mdpi.com The "hardness" or "softness" of the nucleophile and electrophile dictates the outcome; the harder this compound preferentially attacks the harder carbonyl carbon (1,2-addition), while the presence of copper generates a softer organocuprate species that favors attack at the softer β-carbon (1,4-addition). rug.nl
This principle is also evident in reactions with other substrates. For instance, in the ring-opening of epoxides, this compound typically attacks the less sterically hindered carbon atom in an SN2-type mechanism. masterorganicchemistry.comlibretexts.org However, the presence of Lewis acids, such as the magnesium halides inherent to the Grignard reagent solution (Schlenk equilibrium), can influence the regioselectivity. msu.edu For example, magnesium bromide can act as a Lewis acid, coordinating to the epoxide oxygen and promoting rearrangement to an aldehyde before the Grignard addition occurs, leading to a different constitutional isomer than direct ring-opening. msu.edu
The regioselectivity can also be influenced by substrate-inherent electronic and steric factors. In reactions with trifluoromethylated α-bromoenones, the strong electron-withdrawing nature of the trifluoromethyl group directs the addition of Grignard reagents preferentially to the β-position, favoring the 1,4-adduct over the 1,2-adduct. researchgate.net Similarly, in additions to substituted azafulleroids, the regioselectivity is ascribed to a combination of steric hindrance and coordination of the magnesium atom to a tosyl group on the substrate, directing the nucleophile to the β-carbon. rsc.org
| Substrate | Reagent/Catalyst | Major Product Type | Key Influencing Factor | Reference |
|---|---|---|---|---|
| α,β-Unsaturated Ketone (e.g., Cyclohexenone) | EtMgCl | 1,2-Addition | Hard-Hard Nucleophile-Electrophile Interaction | rug.nl |
| α,β-Unsaturated Ketone (e.g., Cyclohexenone) | EtMgCl, Cu(I) salt | 1,4-Addition | Formation of a softer organocopper reagent | mdpi.compnas.org |
| Asymmetric Epoxide (e.g., Propylene Oxide) | EtMgCl | Attack at less substituted carbon | SN2 mechanism, steric hindrance | masterorganicchemistry.comlibretexts.org |
| Trifluoromethyl α-Bromoenone | EtMgCl | 1,4-Addition | Electronic effect of CF3 group | researchgate.net |
Enantioselective Conjugate Addition Reactions to α,β-Unsaturated Carbonyl Compounds
The copper-catalyzed asymmetric conjugate addition (ACA) of Grignard reagents, including this compound, to α,β-unsaturated systems is a powerful method for creating stereogenic centers. rug.nl This transformation allows for the formation of a carbon-carbon bond while controlling the absolute stereochemistry of the newly formed chiral center. The use of a catalytic amount of a copper salt combined with a chiral ligand is essential for achieving high enantioselectivity. pnas.orgpnas.org
The success of the copper-catalyzed ACA hinges on the design of the chiral ligand, which forms a chiral copper complex in situ. This complex coordinates to the substrate and delivers the ethyl group from the Grignard reagent to one of the two prochiral faces of the double bond preferentially.
A variety of ligand classes have been explored, but diphosphine ligands have proven particularly effective. Ferrocenyl-based diphosphines, such as JosiPhos, WalPhos, and especially TaniaPhos, have demonstrated remarkable efficacy, achieving excellent enantioselectivities (up to 96% ee) in the addition of ethylmagnesium bromide to cyclic enones. pnas.orgpnas.org These ligands feature a rigid ferrocene (B1249389) backbone and tunable phosphine groups. The combination of a copper(I) halide, such as copper chloride (CuCl), with these ligands creates a highly active and selective catalyst system. pnas.org For instance, the combination of CuCl and TaniaPhos ligand with ethylmagnesium bromide in diethyl ether at 0°C provides high conversion, regioselectivity (1,4- vs. 1,2-addition), and enantioselectivity. pnas.org
Another important class of ligands are N-heterocyclic carbenes (NHCs). Chiral unsymmetrical NHCs have been shown to be potent ligands in copper-catalyzed conjugate additions. capes.gov.brnih.gov These ligands can be readily synthesized and tuned to achieve high levels of regio- and enantioselectivity in the formation of all-carbon quaternary centers. capes.gov.brmmu.ac.uk
The choice of halide in both the Grignard reagent and the copper salt can also influence the reaction, primarily affecting the regioselectivity, while the enantioselectivity is often less sensitive to this parameter. pnas.orgpnas.org Studies have found the combination of ethylmagnesium bromide and copper(I) chloride to be particularly effective. pnas.org
| Ligand Type | Specific Ligand Example | Typical Substrate | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ferrocenyl Diphosphine | TaniaPhos | Cyclohexenone | up to 96% | pnas.orgpnas.org |
| Ferrocenyl Diphosphine | JosiPhos | Cyclopentenone | up to 92% | pnas.org |
| N-Heterocyclic Carbene (NHC) | Diaminocarbene | Trisubstituted Cyclic Enones | up to 96% | capes.gov.brmmu.ac.uk |
| Phosphoramidite | Monodentate Phosphoramidites | Cyclic Enones | Generally poor (5-28%) | pnas.org |
The copper-catalyzed enantioselective conjugate addition of this compound has been successfully applied to a range of α,β-unsaturated carbonyl compounds. Cyclic enones, such as cyclohexenone and cycloheptenone, are excellent substrates, often yielding products with high enantiomeric excess. pnas.orgpnas.org However, some substrates are more demanding. Cyclopentenone, for example, is known to be a challenging substrate in conjugate additions, though high enantioselectivity (92% ee) and regioselectivity (99%) have been achieved using JosiPhos-type ligands. pnas.org
The methodology is also applicable to the construction of highly congested all-carbon quaternary stereocenters by using β-substituted cyclic enones as substrates. capes.gov.brmmu.ac.uk Primary and secondary alkyl Grignard reagents generally provide good to high enantioselectivities. mmu.ac.uk
Limitations to the methodology exist. The addition of sterically demanding Grignard reagents, such as tert-butylmagnesium bromide, may not proceed, even at elevated temperatures. mmu.ac.uk While this compound is effective, the use of methylmagnesium bromide sometimes results in lower enantioselectivity. mmu.ac.uk Furthermore, the addition of aryl Grignard reagents can be problematic, often proceeding with only moderate regioselectivity and yielding significant amounts of the 1,2-addition product. mmu.ac.uk The reaction scope can also be limited by bulky substrates; for instance, highly substituted ketones may exhibit low conversion rates. rug.nl
Diastereoselective Grignard Reactions
When this compound reacts with a chiral substrate containing one or more stereocenters, the formation of diastereomeric products is possible. Diastereoselective reactions rely on the existing chirality within the substrate to direct the incoming nucleophile to a specific face of the electrophilic center.
A powerful strategy for achieving high diastereoselectivity is chelation control. nih.gov This approach is particularly effective for substrates containing a coordinating functional group (e.g., hydroxyl, alkoxy) positioned appropriately relative to the reacting carbonyl group, such as in α- or β-hydroxy ketones. nih.govnih.gov The magnesium atom of the Grignard reagent can form a cyclic chelate with the carbonyl oxygen and the heteroatom of the directing group. This chelation locks the substrate into a rigid conformation, sterically blocking one face of the carbonyl and forcing the ethyl group to add from the less hindered face. nih.govnih.gov
For example, the addition of Grignard reagents to β-hydroxy ketones can proceed with high diastereoselectivity to form 1,3-syn diols. nih.gov The reaction is believed to proceed via a chelate structure where the first equivalent of the Grignard reagent deprotonates the hydroxyl group, and the resulting magnesium alkoxide coordinates to the carbonyl oxygen. This conformation then directs the nucleophilic addition of a second equivalent of the Grignard reagent. nih.govacs.org The choice of solvent and the halide on the Grignard reagent can have a significant impact on the diastereomeric ratio. For instance, reactions in non-complexing solvents like dichloromethane (B109758) (CH₂Cl₂) can favor the chelated intermediate more than those in ethereal solvents, leading to higher diastereoselectivity. nih.gov
Chiral auxiliaries are another tool for inducing diastereoselectivity. In this approach, an achiral substrate is temporarily appended with a chiral molecule (the auxiliary). The auxiliary then directs the addition of this compound, and is subsequently removed to yield an enantiomerically enriched product. N-Glyoxyloyl-(2R)-bornane-10,2-sultam, for example, has been used as a chiral auxiliary where its reaction with various Grignard reagents leads to adducts with a high predominance of one diastereoisomer. researchgate.net
| Substrate Type | Controlling Principle | Typical Outcome | Example | Reference |
|---|---|---|---|---|
| β-Hydroxy Ketone | Chelation Control | High selectivity for 1,3-syn diol | Addition of MeMgI to a C4'-modified nucleoside precursor | nih.gov |
| α-Alkoxy Ketone | Chelation Control | Major product from attack on favored face of chelate | Addition of Grignard to α-alkoxy ketones | nih.gov |
| Substrate with Chiral Auxiliary | Steric Hindrance from Auxiliary | High diastereomeric excess | EtMgBr addition to N-glyoxyloyl-(2R)-bornane-10,2-sultam | researchgate.net |
| α-Chiral Ketone (non-chelating) | Felkin-Anh Model | Predictable diastereoselectivity based on steric hindrance | General model for nucleophilic additions to chiral ketones | nih.gov |
Catalytic Systems in Ethylmagnesium Chloride Chemistry
Transition Metal Catalysis for Enhanced Reactivity and Selectivity
Ethylmagnesium chloride, a prominent Grignard reagent, serves as a versatile nucleophile in organic synthesis. Its reactivity and selectivity can be significantly enhanced through the use of transition metal catalysts. These catalytic systems enable a range of transformations that are otherwise difficult to achieve, facilitating the formation of complex carbon skeletons with high precision.
Zirconocene (B1252598) complexes, particularly zirconocene dichloride (Cp₂ZrCl₂), have emerged as powerful catalysts for reactions involving this compound. rsc.org These catalysts facilitate the addition of an ethyl group and a functional group across a double bond, offering a pathway to valuable organic molecules from simple alkene precursors. rsc.orgresearcher.life
A notable application of zirconocene catalysis is the sequential ethylcarboxylation of alkenes, which utilizes this compound and carbon dioxide (CO₂). rsc.orgrsc.org This one-pot reaction transforms a wide array of alkenes into their corresponding carboxylic acids with high yields under mild conditions. researchgate.net The process is initiated by the reaction of Cp₂ZrCl₂ with this compound. rsc.org The resulting zirconium species then reacts with an alkene, followed by carboxylation with CO₂. rsc.orgrsc.org
This method is effective for both aryl-substituted alkenes, such as styrene (B11656) derivatives which yield α-aryl carboxylic acids, and aliphatic alkenes, which produce alkanoic acids. rsc.orgresearchgate.net The use of CO₂ as a C1 feedstock is particularly advantageous due to its abundance, low cost, and non-flammable nature. rsc.orgrsc.org
Table 1: Zirconocene-Catalyzed Ethylcarboxylation of Various Alkenes with EtMgCl and CO₂ rsc.org
| Alkene Substrate | Product Carboxylic Acid | Yield (%) |
| Styrene | 2-Phenylbutanoic acid | 85 |
| 4-Methylstyrene | 2-(p-Tolyl)butanoic acid | 82 |
| 4-Methoxystyrene | 2-(4-Methoxyphenyl)butanoic acid | 80 |
| 4-Chlorostyrene | 2-(4-Chlorophenyl)butanoic acid | 88 |
| 1-Octene | 2-Ethyldecanoic acid | 75 |
| Allylbenzene | 2-Benzylbutanoic acid | 78 |
Reaction Conditions: Alkene (1.0 mmol), Cp₂ZrCl₂ (0.1 mmol), EtMgCl (3.0 mmol), THF, CO₂ (1 atm), room temperature, 24 h. Yields are isolated yields based on the alkene. rsc.org
Zirconocene-catalyzed additions of ethylmagnesium halides to alkenes are characterized by high regioselectivity. rsc.org This process, effectively a hydroethylation, involves the addition of an ethyl group and a hydrogen atom across the double bond. The reaction proceeds via the formation of an ethylzirconocene intermediate from Cp₂ZrCl₂ and this compound. This intermediate then undergoes carbometalation with the alkene.
In the case of terminal alkenes, the reaction predominantly yields the anti-Markovnikov product, where the ethyl group adds to the terminal carbon and the subsequent hydrolysis step places a hydrogen atom on the internal carbon. This high degree of regioselectivity is a key feature of zirconocene catalysis, allowing for the predictable synthesis of specific branched alkanes. researchgate.net
Copper salts are highly effective catalysts for the allylic alkylation of various substrates using Grignard reagents like this compound. nih.govmdpi.com These reactions are fundamental for constructing C-C bonds and can be rendered highly selective through the choice of catalyst and reaction conditions. researchgate.net Copper-catalyzed allylic substitutions are distinguished by an inner-sphere mechanistic pathway that accommodates hard nucleophiles such as organomagnesium reagents. nih.gov
A significant advancement in copper-catalyzed allylic alkylation is the development of regiodivergent methods. nih.gov By carefully selecting the copper catalyst system, it is possible to control the reaction to favor either Sₙ2 or Sₙ2' pathways, even with unbiased internal allylic substrates. nih.govresearchgate.net This control allows for the selective synthesis of different constitutional isomers from a single starting material. researchgate.net
For instance, studies have shown that different copper sources can direct the alkylation to different positions on the allylic system. nih.govresearchgate.net This regiodivergence is often attributed to the nature of the active copper species in the catalytic cycle. researchgate.netresearchgate.net
Table 2: Influence of Copper Catalyst on Regioselectivity in Allylic Alkylation researchgate.net
| Allylic Substrate | Copper Catalyst | Solvent | Product Ratio (Sₙ2' : Sₙ2) | Yield (%) |
| (Z)-dec-4-en-3-yl methyl carbonate | CuCN | Et₂O | 99 : 1 | 80 |
| (E)-dec-4-en-3-yl methyl carbonate | Cu(OTf)₂/Terpyridine | Et₂O | 15 : 85 | 80 |
Data illustrates how catalyst choice dictates the regiochemical outcome, providing either the Sₙ2' or the Sₙ2 product with high selectivity. researchgate.net
Understanding the mechanism of copper-catalyzed allylic alkylations is crucial for developing more efficient and selective methods. Mechanistic investigations have revealed that the active catalytic species are organocuprates, formed via transmetalation from the Grignard reagent to the copper salt. mdpi.comresearchgate.net The regioselectivity and stereospecificity of these reactions are influenced by the structure of these cuprate (B13416276) intermediates. researchgate.netresearchgate.net
Density functional theory (DFT) calculations and experimental probes suggest that two different types of cuprates can be responsible for the observed regiodivergence:
Heterocuprates (e.g., [R(CN)Cu]⁻) are often implicated in the Sₙ2' pathway. researchgate.netresearchgate.net
Homocuprates (e.g., [R₂Cu]⁻) are proposed to favor the Sₙ2 pathway. researchgate.netresearchgate.net
Furthermore, the nature of the halide in the Grignard reagent and the counterions from the copper salt can play a significant role. acs.org In some systems, the formation of an allyl iodide intermediate, through halide exchange, is crucial for achieving high enantioselectivity in asymmetric variants of the reaction, as it facilitates the racemization of the starting material. acs.org These mechanistic insights allow for the rational design of catalytic systems to achieve specific synthetic outcomes. rsc.org
Catalytic Activation of Magnesium for Grignard Reagent Formation
The synthesis of Grignard reagents, such as this compound, involves the reaction of an organic halide with magnesium metal. libretexts.org However, the reactivity of magnesium can be sluggish, necessitating activation methods. Catalytic approaches offer an efficient solution to overcome the kinetic barrier of this reaction, particularly with less reactive organic chlorides. google.com
Iron and Manganese Halide Catalysis
Transition metal halides, particularly those of iron and manganese, are effective catalysts for the preparation of organomagnesium compounds. google.com Their low cost and environmental advantages make them attractive alternatives to more traditional activation methods or more expensive catalysts. researchgate.net
Iron halides, such as iron(II) chloride and iron(III) chloride, are widely used. The active catalytic species is typically generated in situ through the reduction of the iron halide by a small amount of the Grignard reagent. researchgate.net The mechanism is believed to involve a redox cycle. researchgate.net For instance, in iron-catalyzed cross-coupling reactions, which are mechanistically related, evidence from electron paramagnetic resonance (EPR) studies suggests the in-situ reduction of iron(III) salts by the Grignard reagent to generate a catalytically active iron(I) species. nih.gov The catalytic process facilitates the oxidative addition of the organic halide to the reduced iron center, ultimately leading to the formation of the Grignard reagent. researchgate.net
Manganese halides, like manganese(II) chloride, also serve as preferred catalyst components for the synthesis of Grignard reagents. google.comorganic-chemistry.org Organomanganese compounds can be prepared through the alkylation of manganese(II) halides with organomagnesium compounds. wikipedia.org In the context of Grignard formation, manganese salts can catalyze the reaction between the organic halide and magnesium metal. researchgate.net The use of manganese chloride has been shown to be effective in various coupling reactions involving Grignard reagents, indicating its role in facilitating organometallic transformations. organic-chemistry.org In some cases, manganese(II) itself can exhibit catalytic activity, though the addition of an iron catalyst like Fe(acac)₃ often improves yields and selectivity in subsequent cross-coupling reactions. mdpi.com
Organometallic Catalysts (e.g., Metallocenes)
Organometallic compounds, including metallocenes like ferrocene (B1249389), have been identified as effective catalysts for Grignard synthesis. google.com These catalysts enhance the reactivity of magnesium, allowing for the synthesis of Grignard reagents from otherwise inert organic halides. google.comresearchgate.net The synthesis of metallocene complexes involves the coordination of transition metals with organic ligands, yielding compounds with unique structural and electronic properties that can be harnessed for catalysis. researchgate.netzenodo.org The catalytic cycle in these systems often begins with an oxidative addition of a substrate to the metal center, followed by subsequent steps that regenerate the catalyst. zenodo.org The use of metallocenes represents a sophisticated method for activating magnesium, expanding the scope and utility of Grignard reagent formation.
Ligand Effects on Catalytic Performance
In transition-metal-catalyzed reactions involving this compound, such as cross-coupling reactions, the choice of ligand is crucial. Ligands coordinate to the metal center, modifying its steric and electronic properties, which in turn dictates the catalyst's activity, selectivity, and stability.
Role of Bidentate and Tridentate Ligands
Bidentate and tridentate ligands are polydentate ligands that bind to a central metal ion through two or three donor atoms, respectively. libretexts.orgbyjus.com This chelation effect, where the ligand grabs onto the metal like a claw, generally leads to more stable metal complexes compared to those with monodentate ligands. libretexts.orgresearchgate.net
In the context of this compound chemistry, bidentate ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) and various phosphine-based ligands (e.g., dppf) are frequently employed in iron- or cobalt-catalyzed cross-coupling reactions. researchgate.netillinois.edu For example, in the iron-catalyzed coupling of this compound with aryl chlorides, the addition of TMEDA can lead to good yields under mild conditions. acgpubs.org Bidentate ligands can stabilize the metal center, prevent catalyst deactivation through aggregation, and influence the reaction's regioselectivity. researchgate.netnih.gov The specific geometry and electronic nature of the bidentate ligand can significantly impact the outcome of the reaction.
| Ligand | Catalyst System | Yield (%) | Reaction Conditions |
|---|---|---|---|
| None | Fe(acac)₃ | 55 | THF, 25°C, 2h |
| TMEDA | Fe(acac)₃ | 85 | THF, 25°C, 2h |
| dppf | Fe(acac)₃ | 72 | THF, 25°C, 2h |
Tridentate ligands, which bind through three donor sites, offer even greater control over the metal's coordination sphere. researchgate.net Pincer ligands are a class of tridentate ligands that hold donor groups in a predictable meridional arrangement, leading to exceptional thermal stability in their metal complexes. researchgate.net This stability is highly valued in homogeneous catalysis. Their use in reactions with Grignard reagents can lead to highly selective transformations by precisely defining the environment around the catalytic metal center. researchgate.netacs.org
Chiral Ligand Scaffolds in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, represents a pinnacle of modern organic chemistry. In reactions involving this compound, chiral ligands are employed to create a chiral environment around the metal catalyst, enabling the enantioselective formation of carbon-carbon or carbon-heteroatom bonds. mdpi.com
The structure of the chiral ligand, often referred to as its scaffold, is paramount. Axially chiral biaryl scaffolds, such as those found in BINAP or its derivatives, and spiro scaffolds are common motifs in effective chiral phosphorus ligands. sfu.caresearchgate.netnih.gov These rigid backbones position the coordinating atoms and bulky substituents in a well-defined three-dimensional space, which allows for effective discrimination between the two prochiral faces of a substrate.
For instance, iron-catalyzed enantioselective cross-coupling reactions between α-chloroesters and aryl Grignard reagents have been developed using chiral bisphosphine ligands like (R,R)-BenzP*. kyoto-u.ac.jp Similarly, the asymmetric addition of ethylmagnesium bromide to ketones can be achieved with high enantioselectivity using chiral diamine ligands derived from a DACH (diaminocyclohexane) scaffold. rsc.org The success of these reactions is highly dependent on the specific structure of the ligand, with small changes often leading to significant differences in enantioselectivity. researchgate.netrsc.org
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|
| (R,R)-L0 | 99 | 94 | R |
| (R,R)-L1 | 99 | 90 | R |
| (R,R)-L4 | 98 | 92 | R |
| (R,R)-L12 | 99 | 98 | R |
Data adapted from a study on DACH-derived chiral ligands, where L0, L1, L4, and L12 represent different structural variations on the chiral scaffold. rsc.org
The development of novel chiral ligand scaffolds is a continuous effort in the field, aiming to provide solutions for reactions that still lack efficient asymmetric methods and to overcome the substrate dependency of existing catalysts. researchgate.net
Computational and Theoretical Studies of Ethylmagnesium Chloride
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetics of ethylmagnesium chloride and its associated species in solution.
Theoretical models are crucial for predicting the geometries of the various species involved in the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂). DFT calculations have been employed to study the Schlenk equilibrium for a range of Grignard reagents, including this compound (where R=Et, X=Cl). researchgate.net These studies model the Grignard species with explicit solvent molecules, typically ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), to mimic the coordination environment around the magnesium center.
A key finding from these calculations is the trend in stabilization energy provided by the solvent. The stabilization decreases in the order of MgCl₂ > EtMgCl > Et₂Mg. researchgate.net This suggests that the magnesium dichloride species is the most strongly solvated, while the diethylmagnesium is the least. Furthermore, when comparing different organic groups, the stabilization from solvation is less for the ethyl group than for methyl or phenyl groups. researchgate.net The calculations indicate that in THF, the equilibrium tends to favor the formation of the symmetrical products (Et₂Mg + MgCl₂), whereas in diethyl ether, the mixed Grignard reagent (EtMgCl) is the predominant species. researchgate.net
In a comparative study using DFT (B3LYP level of theory), this compound was modeled as a control compound to understand factors affecting Grignard reagent stability. gmu.edu This research confirmed that the stability of the reagent correlates with the Mg-C bond length; shorter bonds indicate greater stability. gmu.edu When modeled with the addition of lithium chloride (LiCl), a common additive in Grignard reactions, the Mg-Cl bond length was observed to increase while the Mg-C bond length remained constant. gmu.edu
| Computational Finding | Methodology | Implication for this compound | Reference |
| Relative Solvation Energy | DFT (B3LYP/6-31+G) | Stabilization by ether solvents decreases in the order: MgCl₂ > EtMgCl > Et₂Mg. | researchgate.net |
| Schlenk Equilibrium Position | DFT (B3LYP/6-31+G) | Favors Et₂Mg + MgCl₂ in THF; favors EtMgCl in diethyl ether. | researchgate.net |
| Stability Correlation | DFT (B3LYP/STO-3G) | Stability correlates with Mg-C bond length; shorter bonds are more stable. | gmu.edu |
The nature of the carbon-magnesium bond is a central question in Grignard chemistry. Advanced bonding analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), which identifies bond critical points, and the Electron Localization Function (ELF), provide profound insights into the degree of covalency versus ionicity in these bonds. For model systems like mthis compound, these analyses have been used to quantify the electronic structure of the Mg-C bond and the influence of solvation. While these powerful tools are routinely applied in computational studies of Grignard reagents, specific published reports focusing on the bond critical points and ELF analysis for this compound are not as prevalent as for the simpler methyl analogue. The general principles derived from mthis compound studies, however, suggest a highly polar, predominantly ionic Mg-C bond, whose character is modulated by solvent coordination and aggregation state.
DFT calculations are instrumental in mapping the potential energy surfaces for reactions involving Grignard reagents. This includes calculating the activation energies (ΔG‡) for nucleophilic addition and understanding the thermodynamics of the Schlenk equilibrium.
Studies on the equilibria of various Grignard reagents (R=Me, Et, Ph; X=Cl, Br) in ethereal solvents have shown that the energetic preference for the unsymmetrical species, RMgX, is reduced upon solvation. researchgate.net The strong tendency of unsolvated or partially solvated species to form dimers also vanishes for more highly solvated complexes. researchgate.net
While comprehensive energetic profiles for reactions of this compound are less documented than for mthis compound, the methodologies are well-established. For instance, DFT studies on the addition of ethylmagnesium bromide to imines have successfully modeled reaction pathways and predicted diastereomeric ratios that align well with experimental results, demonstrating the predictive power of these computational approaches. chemrxiv.org Such studies typically involve locating the transition state structures and calculating the free energy barriers for competing pathways, thereby rationalizing the observed product distributions.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static structures and energies, molecular dynamics (MD) simulations provide a view of the system's evolution over time.
The aggregation state of this compound is highly dependent on the solvent. In diethyl ether, infrared and Raman spectroscopy studies, supported by theoretical considerations, suggest that this compound primarily exists as cyclic dimers. researchgate.net These dimers are proposed to feature two chlorine atoms acting as bridges between the magnesium centers. researchgate.net
In contrast, as supported by DFT calculations, the equilibrium in THF shifts away from the mixed EtMgCl species and towards the disproportionated products Et₂Mg and MgCl₂. researchgate.net MD simulations of the related mthis compound system in THF have revealed a highly dynamic environment where solvent molecules constantly exchange in the coordination sphere of the magnesium atom. uio.noacs.org This solvent dynamic is crucial for mediating the aggregation and exchange processes. uio.noacs.orgacs.org
| Solvent | Predominant Species/State | Supporting Evidence | Reference |
| Diethyl Ether | Cyclic Dimers with Cl-bridges | Spectroscopic & Theoretical Studies | researchgate.net |
| Tetrahydrofuran (THF) | Et₂Mg + MgCl₂ (Schlenk products) | DFT Calculations | researchgate.net |
Ab initio molecular dynamics (AIMD) simulations, often enhanced with techniques like metadynamics, allow for the real-time monitoring of complex chemical processes like the Schlenk equilibrium. These computationally intensive simulations have been performed in detail for mthis compound in THF. uio.noacs.orgacs.org The results of these simulations have been transformative, showing that the exchange of alkyl and halide groups does not occur through simple dissociation but via the formation of dimeric intermediates. uio.noacs.org
These studies highlight the critical role of solvent dynamics, where asymmetrically solvated dimers are key intermediates on the reaction pathway. uio.noacs.orgacs.org The cleavage of Mg-Cl and Mg-C bonds is shown to be directly assisted by the motion of coordinating THF molecules, with bond breaking occurring at the more solvated magnesium center. uio.noacs.orgacs.org Although detailed AIMD simulations tracking the real-time Schlenk dynamics specifically for this compound are not as widely published, the fundamental mechanisms involving solvent-mediated formation of dinuclear species and ligand exchange are expected to be analogous.
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry has become an indispensable tool for understanding and predicting the chemical behavior of reactive species like this compound. numberanalytics.com Through the use of theoretical models and calculations, it is possible to gain detailed insights into the factors that govern the reactivity and selectivity of this Grignard reagent, guiding synthetic efforts and elucidating complex reaction mechanisms. numberanalytics.com
Correlating Electronic Structure with Nucleophilicity and Basicity
The reactivity of this compound as both a nucleophile (a species that donates an electron pair to an atom other than hydrogen) and a base (a species that donates an electron pair specifically to a proton) is intrinsically linked to its electronic structure. masterorganicchemistry.com Computational studies, particularly those employing Density Functional Theory (DFT), have provided a quantitative framework for understanding this relationship. numberanalytics.comresearchgate.net
The defining feature of the this compound molecule is the highly polarized magnesium-carbon (Mg-C) bond. numberanalytics.com The significant difference in electronegativity between the magnesium and carbon atoms results in a high degree of ionic character, with the carbon atom of the ethyl group bearing a substantial negative charge. numberanalytics.com This makes the ethyl group a potent nucleophile and a strong base. openstax.org
Computational models allow for the precise calculation of properties that correlate with nucleophilicity and basicity:
Bond Length and Stability: A direct correlation has been computationally demonstrated between the Mg-C bond length and the stability of the Grignard reagent. gmu.edu A computational study modeling ethynylmagnesium chloride, ethenylmagnesium chloride, and this compound showed that the known decreasing order of their relative stability correlates with an increasing Mg-C bond length. gmu.edu Shorter Mg-C bonds are indicative of more stable, and consequently less reactive, Grignard reagents. gmu.edu
Charge Distribution: Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom. This analysis confirms the high negative charge on the α-carbon of the ethyl group, which is the primary site of nucleophilic attack and basicity. The magnitude of this charge can be correlated with the reagent's reactivity.
Molecular Orbitals: The energy of the Highest Occupied Molecular Orbital (HOMO) is a key indicator of nucleophilicity. A higher HOMO energy signifies that the electrons are more readily donated, indicating greater nucleophilicity. Computational methods can calculate the HOMO energy of this compound and its various solvated or aggregated forms to predict their relative reactivity. Studies on related mthis compound have shown that dinuclear species can be more reactive than monomeric ones, a phenomenon that can be explained by analyzing the molecular orbitals of these different structures. researchgate.netnih.gov
Proton Affinity: Basicity can be quantified by calculating the proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of the base with a proton. Theoretical calculations can accurately predict these values, providing a direct measure of the intrinsic basicity of the ethyl anion.
The solvent plays a crucial role, as it coordinates to the magnesium center, influencing the electronic structure and the aggregation state of the Grignard reagent. uio.no Computational studies often include explicit solvent molecules (e.g., tetrahydrofuran, diethyl ether) to model the system more accurately. researchgate.netnih.gov These studies have shown that the nature and number of coordinating solvent molecules can modulate the Mg-C bond polarity and, therefore, the reagent's nucleophilicity and basicity. uio.no
| Compound | Relative Stability | Calculated Mg-C Bond Length (Å) |
|---|---|---|
| Ethynylmagnesium chloride | Most Stable | Correlated with shortest bond length |
| Ethenylmagnesium chloride | Intermediate | Intermediate bond length |
| This compound | Least Stable | Correlated with longest bond length |
Predicting Stereochemical Outcomes of Chiral Transformations
When this compound reacts with a prochiral substrate, such as a ketone or an aldehyde, a new stereocenter is created. Predicting the stereochemical outcome (i.e., which stereoisomer is formed preferentially) is a significant challenge in organic synthesis. Computational modeling provides powerful tools to predict and rationalize the diastereoselectivity or enantioselectivity of these transformations. wikipedia.org
The prediction of stereochemical outcomes relies on identifying the possible transition states for the reaction and calculating their relative energies. The lowest energy transition state is expected to lead to the major product, according to the Curtin-Hammett principle.
Key computational approaches include:
Transition State Modeling: Using quantum chemical methods, researchers can model the three-dimensional structures of the transition states for the addition of this compound to a chiral carbonyl compound. researchgate.net These models account for steric and electronic interactions between the Grignard reagent and the substrate. For example, the reaction can be modeled according to established stereochemical models like the Felkin-Anh or Cram's Rule, and the energies of the corresponding transition states can be calculated to predict the favored diastereomer. wikipedia.org
Chelation Control: In substrates containing a nearby Lewis basic atom (like an oxygen or nitrogen), the magnesium atom of the Grignard reagent can form a cyclic, chelated transition state. Computational studies can assess the stability of these chelated structures compared to non-chelated, open-chain transition states. nih.gov By comparing the activation energies, a prediction can be made as to whether the reaction will proceed under chelation control, often leading to a different stereochemical outcome than predicted by the standard Felkin-Anh model. nih.gov
Halide Effect: Experimental and computational studies have revealed a significant "halide effect," where changing the halide in the Grignard reagent (e.g., from chloride to bromide or iodide) can tune the diastereoselectivity of the reaction. nih.gov Theoretical calculations show that the halide influences the electronic properties and structure of the intermediate magnesium chelate, which in turn directs the stereochemical course of the reaction with a second equivalent of the Grignard reagent. nih.gov
For instance, in the addition of Grignard reagents to β-hydroxy ketones, computational studies can model the intermediate magnesium alkoxide chelate. The nature of the halide within this chelate affects its geometry and electronic structure, thereby influencing the facial selectivity of the subsequent nucleophilic attack.
| Controlling Factor | Description | Computational Approach |
|---|---|---|
| Steric Hindrance (Felkin-Anh Model) | The nucleophile attacks the carbonyl group from the least sterically hindered face. | Modeling of non-chelated transition states and calculation of their relative energies. |
| Chelation Control | A Lewis basic group near the carbonyl coordinates to the Mg, forming a rigid cyclic transition state. | Comparison of energies between cyclic (chelated) and acyclic (non-chelated) transition states. nih.gov |
| Halide Effect | The halide (Cl, Br, I) on the magnesium influences the electronic properties of the transition state. nih.gov | Calculations of transition state structures and energies with different halides to predict changes in diastereoselectivity. nih.gov |
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural and mechanistic Studies
Spectroscopic methods are indispensable for the qualitative analysis of ethylmagnesium chloride, offering detailed information about its structure in solution and the solid state, as well as for tracking the progress of reactions in real-time.
In-situ vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides powerful tools for real-time monitoring of reactions involving this compound. These non-invasive methods allow for the direct observation of changes in chemical bonding as the reaction proceeds, offering valuable insights into reaction kinetics and mechanisms.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring the formation of Grignard reagents. researchgate.net By tracking the disappearance of the characteristic vibrational bands of the starting organic halide and the appearance of new bands associated with the carbon-magnesium bond, researchers can follow the reaction progress. researchgate.net For instance, the C-Cl stretching vibration of ethyl chloride would be monitored to observe its consumption during the synthesis of this compound. The formation of the Grignard reagent itself can be observed by the appearance of a broad absorption band typically in the range of 500-535 cm⁻¹ for the C-Mg stretch. researchgate.net
Raman spectroscopy serves as a complementary technique to IR spectroscopy. A significant advantage of Raman spectroscopy is its low interference from the ethereal solvents (like diethyl ether or tetrahydrofuran) commonly used for Grignard reagents, which often have strong IR absorbance bands that can obscure the signals of interest. The C-Mg bond in this compound gives rise to a characteristic Raman signal. Studies on a monoetherate of this compound have identified key vibrational modes. researchgate.net
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-Mg) | ~500-535 | ~500 | Carbon-Magnesium stretch |
| ν(Mg-Cl) | Not specified | ~300-400 | Magnesium-Chlorine stretch (bridging) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound in solution. It provides detailed information about the electronic environment of the nuclei, which is crucial for understanding the complex solution behavior of Grignard reagents, including the Schlenk equilibrium.
¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the organic framework of the ethyl group. Due to the electropositive nature of magnesium, the alpha-protons and alpha-carbon of the ethyl group are significantly shielded, resulting in upfield chemical shifts compared to those in ethyl chloride. The exact chemical shifts are highly dependent on the solvent and the concentration of the Grignard reagent, which influences the position of the Schlenk equilibrium. While specific, high-resolution spectra for pure this compound are not always straightforward to obtain due to the presence of multiple species in equilibrium, typical chemical shift ranges can be approximated. researchgate.netrsc.org
| Nucleus | Group | Approximate Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂-Mg | -0.5 to 0.5 | Highly shielded due to the C-Mg bond. Shifts are solvent and concentration dependent. |
| ¹³C | -CH₂-Mg | -5 to 10 | |
| ¹H | -CH₃ | 0.8 to 1.5 | Less affected by the magnesium atom. |
| ¹³C | -CH₃ | 10 to 20 |
²⁵Mg NMR Spectroscopy: Magnesium-25 (²⁵Mg) NMR, although challenged by the low natural abundance (10.0%) and quadrupolar nature (spin I = 5/2) of the ²⁵Mg nucleus, offers a direct probe into the magnesium's local environment. huji.ac.il The chemical shifts and line widths in ²⁵Mg NMR spectra are sensitive to the coordination sphere of the magnesium atom. In Grignard reagents, the magnesium center can exist in various forms such as RMgX, R₂Mg, and MgX₂, each with a distinct chemical shift. The lines are often broad due to the quadrupolar relaxation in the asymmetric environments typical of Grignard reagents. huji.ac.il The observed chemical shifts for magnesium compounds can span a range of up to 200 ppm, with most falling between -15 and +25 ppm. rsc.org
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. While this compound itself is typically used as a solution, its adducts with coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can be crystallized and their structures determined. These structures provide invaluable information about the coordination geometry around the magnesium atom, bond lengths, and bond angles.
A classic example is the crystal structure of the closely related ethylmagnesium bromide dietherate, which reveals a monomeric species with a tetrahedrally coordinated magnesium atom. wisc.edu The magnesium is bonded to the ethyl group, the bromine atom, and the oxygen atoms of two diethyl ether molecules. wisc.edu It is expected that the this compound dietherate would adopt a similar structure.
| Parameter | Value |
|---|---|
| Mg-Br Bond Length | 2.48 Å |
| Mg-C(ethyl) Bond Length | 2.15 Å |
| Mg-O(ether) Bond Lengths | 2.03 Å, 2.05 Å |
| C-Mg-Br Angle | 114.1° |
| O-Mg-O Angle | 96.8° |
Titrimetric Methods for Concentration and Purity Determination
Accurate determination of the concentration of this compound solutions is crucial for stoichiometric control in chemical reactions. Titrimetric methods, both potentiometric and visual, are widely employed for this purpose.
Potentiometric titration offers a precise and accurate method for determining the concentration of Grignard reagents. This technique involves monitoring the change in potential of an indicator electrode as a titrant is added to the this compound solution. The endpoint of the titration is identified by a sharp change in potential.
A common procedure involves the titration of the Grignard reagent with a standard solution of a secondary alcohol, such as 2-butanol, in a non-aqueous solvent like tetrahydrofuran (THF). nih.gov A platinum electrode is often used as the indicator electrode. nih.gov The endpoint is typically determined from the first derivative of the titration curve, which shows a distinct peak at the equivalence point. nih.gov This method is applicable to a wide range of Grignard reagents, including this compound, and provides excellent precision. nih.gov
Visual titration methods provide a convenient and often quicker alternative to potentiometric titrations for determining the concentration of this compound. These methods rely on a distinct color change at the endpoint.
One widely used method employs iodine (I₂) as the titrant. The Grignard reagent reacts with iodine, and the endpoint is signaled by the disappearance of the brown color of iodine. wordpress.com The presence of lithium chloride (LiCl) in the THF solvent can help to keep the magnesium salts in solution, leading to a sharper endpoint. wordpress.com
Another popular method involves the use of an indicator such as 1,10-phenanthroline. chem-station.comresearchgate.net The Grignard reagent forms a colored complex with the indicator. The solution is then titrated with an alcohol, such as sec-butanol or menthol (B31143). researchgate.net At the endpoint, when all the Grignard reagent has reacted, the colored complex disappears. researchgate.net The use of a solid alcohol like menthol can be advantageous as it is water-free. researchgate.net
Diphenylacetic acid can also be used as an indicator. researchgate.net In this method, the Grignard reagent is titrated against a known amount of diphenylacetic acid. The endpoint is indicated by the appearance of a persistent yellow color. researchgate.net
| Method | Titrant/Indicator | Endpoint Observation |
|---|---|---|
| Iodine Titration | Iodine (I₂) | Disappearance of the brown iodine color. wordpress.com |
| Phenanthroline Method | 1,10-phenanthroline (indicator), sec-butanol or menthol (titrant) | Disappearance of the colored Grignard-phenanthroline complex. chem-station.comresearchgate.net |
| Diphenylacetic Acid Method | Diphenylacetic acid (indicator) | Appearance of a persistent yellow color. researchgate.net |
Chromatographic Analysis of Reaction Products (e.g., Gas Chromatography, HPLC)
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the qualitative and quantitative analysis of reaction mixtures resulting from the use of this compound. These methods allow for the effective separation, identification, and quantification of desired products, unreacted starting materials, and any byproducts formed during the reaction.
Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is highly effective for the analysis of volatile compounds. In the context of this compound reactions, such as additions to carbonyl compounds, the crude reaction mixture is typically quenched and then extracted with an organic solvent. This organic extract can then be directly analyzed. The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components, providing a unique mass spectrum that allows for their definitive identification. This is crucial for confirming the structure of the expected product and identifying any side products, such as those resulting from reduction or enolization.
High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly useful for the analysis of less volatile or thermally sensitive compounds that are not suitable for GC analysis. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In the analysis of reactions involving this compound, HPLC is often employed to determine the diastereomeric or enantiomeric purity of the products. By using a chiral stationary phase, it is possible to separate and quantify different stereoisomers, which is critical in asymmetric synthesis.
A key application of these chromatographic methods is in the optimization of reaction conditions. By analyzing the product distribution under various parameters (e.g., temperature, reaction time, solvent), researchers can determine the conditions that maximize the yield of the desired product while minimizing the formation of impurities.
For instance, in the reaction of this compound with a substituted benzaldehyde, GC analysis can be used to quantify the yield of the expected secondary alcohol as well as any unreacted aldehyde. The following table illustrates typical data that might be obtained from such an analysis.
Table 1: GC-MS Analysis of the Reaction Between this compound and 4-methoxybenzaldehyde
| Compound | Retention Time (min) | Relative Peak Area (%) | Identification |
| 4-methoxybenzaldehyde | 8.5 | 10 | Starting Material |
| 1-(4-methoxyphenyl)propan-1-ol | 10.2 | 85 | Major Product |
| Unknown Byproduct | 9.8 | 5 | Impurity |
This data clearly indicates a high conversion of the starting material to the desired alcohol product, with a minor percentage of an unidentified byproduct. Further analysis of the byproduct's mass spectrum would be necessary for its structural elucidation.
Emerging Research Directions and Future Perspectives in Ethylmagnesium Chloride Chemistry
Development of Novel Organomagnesium Reagents and Reagent Systems
While ethylmagnesium chloride is a workhorse in organic synthesis, the development of new organomagnesium reagents and sophisticated reagent systems is a major focus of contemporary research. The goal is to create reagents with enhanced reactivity, improved functional group tolerance, and unique selectivity profiles.
One significant area of development is the use of additives to modulate the reactivity of Grignard reagents. numberanalytics.com For instance, the addition of lithium chloride (LiCl) to form "turbo-Grignard reagents" like i-PrMgCl·LiCl has been shown to enhance nucleophilicity and facilitate challenging reactions. rsc.orgrsc.org This principle is being extended to other Grignard reagents, including this compound, to improve their performance in various transformations. The use of catalysts, such as copper(I) salts, is another strategy to enhance both the reactivity and selectivity of Grignard reactions. numberanalytics.comnumberanalytics.com These catalysts can enable reactions that are otherwise difficult to achieve, such as asymmetric conjugate additions. sioc-journal.cn
Furthermore, researchers are exploring the preparation of polyfunctionalized organomagnesium reagents. rsc.org Traditional Grignard preparations often struggle with substrates containing sensitive functional groups. The development of methods like halogen-magnesium exchange using reagents such as iso-propylmagnesium chloride allows for the synthesis of functionalized Grignard reagents, including those derived from this compound, under milder conditions. wikipedia.org
Recent advancements also include the development of novel chiral ligands for asymmetric Grignard reactions. rsc.org These ligands can control the stereochemical outcome of the reaction, leading to the synthesis of enantioenriched products, which are crucial in the pharmaceutical industry. numberanalytics.comrsc.org The design of new N,N,O-tridentate chiral ligands, for example, has shown promise in controlling the addition of both alkyl and aryl Grignard reagents to ketones. rsc.org
The table below summarizes some of the novel reagent systems and their applications.
| Reagent System | Key Features | Application Examples |
| This compound with LiCl | Enhanced nucleophilicity, increased solubility of intermediates. | Preparation of highly functionalized organomagnesium compounds. |
| This compound with Cu(I) catalysts | Improved selectivity in conjugate additions. numberanalytics.comnumberanalytics.com | Asymmetric 1,4-addition to α,β-unsaturated compounds. sioc-journal.cn |
| Functionalized Ethylmagnesium Reagents | Tolerance of sensitive functional groups like esters and nitriles. | Synthesis of complex molecules without the need for protecting groups. |
| Chiral Ligand-Modified this compound | High stereoselectivity in addition reactions. numberanalytics.com | Enantioselective synthesis of tertiary alcohols. rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with flow chemistry and automated synthesis platforms represents a significant leap towards safer, more efficient, and scalable chemical production. researchgate.netresearchgate.net Batch production of Grignard reagents can present safety challenges due to the exothermic nature of the reaction and potential for batch-to-batch variability. researchgate.net
Flow chemistry offers several advantages for Grignard reactions. researchgate.net The high surface-area-to-volume ratio of microreactors allows for excellent heat transfer, mitigating the risks associated with exothermic reactions. researchgate.net Continuous processing also enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yields. Researchers have developed continuous flow systems for the synthesis of Grignard reagents, including the use of packed-bed reactors with magnesium turnings. researchgate.net These systems can be integrated with inline analytical techniques, such as ATR-IR spectroscopy, for real-time reaction monitoring. researchgate.net
Automated synthesis platforms, often coupled with flow reactors, allow for the rapid screening of reaction conditions and the synthesis of compound libraries. This is particularly valuable in drug discovery and materials science. By automating the addition of reagents and the variation of parameters, researchers can quickly identify optimal conditions for a given transformation involving this compound.
The table below highlights the key benefits of integrating this compound chemistry with these modern technologies.
| Technology | Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved heat transfer, precise process control, scalability. researchgate.net | Safer on-demand synthesis of this compound, reduced side products (e.g., Wurtz coupling), and telescoped reactions with unstable intermediates. researchgate.netresearchgate.net |
| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions, library synthesis. | Efficient discovery of new applications and optimization of existing protocols for this compound reactions. |
Exploration of Green Chemistry Principles in Grignard Reactions
The application of green chemistry principles to Grignard reactions involving this compound is an area of growing importance. The focus is on developing more sustainable methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com
One key aspect is the exploration of alternative, greener solvents. Traditional ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are effective but pose safety and environmental concerns. Researchers are investigating more benign solvent systems. Interestingly, recent studies have explored the use of Grignard reagents in non-traditional, protic solvents like water, challenging the long-held belief that these reagents are incompatible with moisture. nih.gov While still in the early stages of research, these findings could revolutionize how Grignard reactions are performed.
Another avenue is the development of more energy-efficient methods for magnesium activation. Traditionally, activating agents like iodine or 1,2-dibromoethane (B42909) are used, which can be hazardous. wikipedia.org Mechanical activation methods, such as sonication or in-situ crushing of magnesium, are being explored as greener alternatives. wikipedia.org
Furthermore, improving the atom economy of Grignard reactions is a central goal of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic approaches, which reduce the need for stoichiometric reagents, are crucial in this regard.
Advanced In-Situ Spectroscopic Characterization Techniques
A deeper understanding of the mechanisms of Grignard reactions is crucial for their rational design and optimization. Advanced in-situ spectroscopic techniques are providing unprecedented insights into the complex solution-state behavior of this compound and other Grignard reagents.
The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium halide components, is a key aspect of their reactivity. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are being used to study the species present in solution under reaction conditions. In-situ FTIR, for example, can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. researchgate.net
These spectroscopic studies help to elucidate the role of different magnesium species in the reaction mechanism. It has been found that multiple organomagnesium species coexisting in solution can be competent reagents, and their relative reactivity can be influenced by the solvent and the presence of additives. acs.org This detailed understanding is essential for developing more selective and efficient Grignard reactions.
Synergistic Approaches Combining Experimental and Computational Methods
The combination of experimental studies with computational methods offers a powerful synergistic approach to understanding and predicting the behavior of this compound in chemical reactions. nih.govacs.org
Density Functional Theory (DFT) calculations have become an invaluable tool for investigating reaction mechanisms, transition state structures, and the energetics of different reaction pathways. acs.org For example, computational studies have been used to explore the nucleophilic addition of Grignard reagents to carbonyl compounds, providing insights into the role of the magnesium center and the solvent molecules in the transition state. acs.org
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and the optimization of existing ones. For instance, computational screening can be used to identify promising chiral ligands for asymmetric catalysis before they are synthesized and tested in the laboratory. This integrated approach is also being used to understand the surprising reactivity of Grignard reagents in unconventional media, such as the aforementioned reactions in the presence of water. nih.gov
The future of this compound chemistry lies in the continued development of these emerging areas. By creating novel reagents, embracing new technologies like flow chemistry, adhering to green chemistry principles, and gaining deeper mechanistic insights through advanced characterization and computational methods, the full potential of this fundamental organometallic reagent will continue to be unlocked.
Q & A
Q. What are the critical safety considerations when handling ethylmagnesium chloride in laboratory settings?
this compound is highly reactive with water, releasing flammable gases (e.g., methane) and requiring inert atmosphere handling (e.g., nitrogen/argon gloveboxes). Key precautions include:
- Avoiding exposure to moisture or protic solvents (e.g., alcohols, water) .
- Using flame-resistant lab equipment and grounding to prevent static discharge .
- Storing in sealed, dry containers under inert gas, away from oxidizing agents .
- Emergency protocols for spills: smother with dry sand or specialized absorbents, never water .
Q. How does solvent choice influence the reactivity of this compound in Grignard reactions?
Solvents like 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF) stabilize the Grignard reagent via Lewis acid-base interactions. For example:
- 2-MeTHF : Enhances reaction efficiency due to higher boiling point (80°C vs. THF’s 66°C), enabling safer reflux conditions .
- Ether-based solvents : May form peroxides over time; thus, freshness and inhibitor-free status are critical . Comparative studies show solvent polarity impacts nucleophilicity, with THF yielding faster reaction kinetics than diethyl ether .
Q. What are standard protocols for synthesizing this compound, and how is its concentration verified?
Synthesis typically involves reacting ethyl chloride with magnesium turnings in anhydrous THF under inert atmosphere. Concentration is determined via:
- Titration : Quenching an aliquot with water and titrating residual HCl .
- Gas evolution : Monitoring hydrogen release during controlled hydrolysis . Purity is confirmed by NMR (absence of Mg(OH)₂ precipitates) or reaction with ketones (e.g., acetophenone) to test yield .
Advanced Research Questions
Q. How can contradictory results in this compound-mediated carboxylation reactions be resolved?
Discrepancies in yields (e.g., CO₂ carboxylation efficiency) often arise from:
- Moisture levels : Trace water deactivates the reagent; rigorous drying of CO₂ gas and solvents is essential .
- Catalyst selection : Zirconocene catalysts improve regioselectivity in alkene ethylcarboxylation (e.g., 85% yield with styrenes vs. 40% without) .
- Temperature gradients : Microreactors enhance heat dissipation, reducing side reactions (e.g., dimerization) . Methodological solution : Use in situ FTIR to monitor intermediate formation and optimize stoichiometry .
Q. What experimental designs mitigate exothermic risks in large-scale this compound reactions?
Scaling up requires:
- Flow chemistry : Microreactors with high surface-area-to-volume ratios achieve safer heat transfer (e.g., 2200 W m⁻² K⁻¹ with silver thermal paste) .
- Dosing control : Gradual addition of ethyl chloride to magnesium prevents runaway exotherms .
- Thermal imaging : Infrared cameras detect localized hot spots in batch reactors .
Q. How do competing pathways in this compound reactions affect product distribution, and how are they analyzed?
Competing nucleophilic attack vs. single-electron transfer (SET) mechanisms can be dissected via:
- Radical traps : Adding TEMPO suppresses SET pathways, isolating nucleophilic adducts .
- Kinetic profiling : Stopped-flow NMR captures intermediates (e.g., ate complexes) in acylation reactions .
- Computational modeling : DFT calculations predict transition states for regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for validating reproducibility in this compound kinetic studies?
- Replicate experiments : Minimum triplicate runs with error bars (95% confidence intervals) .
- ANOVA : Identifies variance sources (e.g., solvent purity, catalyst loading) .
- Arrhenius plots : Extract activation energies to compare with literature values .
Q. How should researchers address inconsistencies in reported reaction yields for this compound applications?
- Control experiments : Include internal standards (e.g., n-dodecane in GC-MS) to verify quantification .
- Cross-lab validation : Collaborate to replicate conditions (e.g., inert atmosphere quality, reagent age) .
- Meta-analysis : Compare datasets across publications to identify outliers (e.g., anomalous solvent effects) .
Tables for Key Data
Table 1. Solvent Effects on this compound Reactivity
Table 2. Catalytic Systems for CO₂ Carboxylation
| Catalyst | Substrate | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Zirconocene | Styrene | 85 | 92 | |
| Rhodium-phosphine | 1,3-Dienes | 78 | 88 | |
| None (thermal) | Styrene | 40 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
